2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone
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Overview
Description
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary target of the compound 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone is the enzyme urease . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions in organisms that produce urea from ammonia . This cycle is critical for the detoxification of ammonia and the production of urea. The inhibition of urease by the compound prevents the conversion of urea to ammonia and carbon dioxide, disrupting this cycle .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of urease, leading to a disruption in the urea cycle . This can have significant effects on organisms that rely on this cycle for the detoxification of ammonia and the production of urea .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as other enzymes or inhibitors, can also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone typically involves the following steps:
Formation of 5-amino-1,3,4-thiadiazole-2-thiol: This intermediate is prepared by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide.
Coupling with 5-chlorothiophene-2-carboxylic acid: The thiadiazole intermediate is then coupled with 5-chlorothiophene-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound.
5-Chlorothiophene-2-carboxylic acid: Another precursor used in the synthesis.
2-Amino-5-(methylthio)-1,3,4-thiadiazole: A similar thiadiazole derivative with different substituents.
Uniqueness
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3OS3/c9-6-2-1-5(15-6)4(13)3-14-8-12-11-7(10)16-8/h1-2H,3H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYXRLPKTVXUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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